Cas no 2375271-32-0 (Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate)

Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2375271-32-0
- EN300-7439234
- Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate
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- Inchi: 1S/C7H8INO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3
- InChI Key: KAAWDLUKFZQOBR-UHFFFAOYSA-N
- SMILES: ICC1=CN=C(C(=O)OCC)S1
Computed Properties
- Exact Mass: 296.93205g/mol
- Monoisotopic Mass: 296.93205g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 67.4Ų
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7439234-10.0g |
ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate |
2375271-32-0 | 85.0% | 10.0g |
$3191.0 | 2025-03-11 | |
1PlusChem | 1P028JEX-10g |
ethyl5-(iodomethyl)-1,3-thiazole-2-carboxylate |
2375271-32-0 | 95% | 10g |
$4006.00 | 2024-05-23 | |
Aaron | AR028JN9-5g |
ethyl5-(iodomethyl)-1,3-thiazole-2-carboxylate |
2375271-32-0 | 95% | 5g |
$2984.00 | 2023-12-15 | |
1PlusChem | 1P028JEX-250mg |
ethyl5-(iodomethyl)-1,3-thiazole-2-carboxylate |
2375271-32-0 | 95% | 250mg |
$516.00 | 2024-05-23 | |
Aaron | AR028JN9-100mg |
ethyl5-(iodomethyl)-1,3-thiazole-2-carboxylate |
2375271-32-0 | 95% | 100mg |
$379.00 | 2023-12-15 | |
1PlusChem | 1P028JEX-100mg |
ethyl5-(iodomethyl)-1,3-thiazole-2-carboxylate |
2375271-32-0 | 95% | 100mg |
$369.00 | 2024-05-23 | |
1PlusChem | 1P028JEX-2.5g |
ethyl5-(iodomethyl)-1,3-thiazole-2-carboxylate |
2375271-32-0 | 95% | 2.5g |
$1859.00 | 2024-05-23 | |
1PlusChem | 1P028JEX-500mg |
ethyl5-(iodomethyl)-1,3-thiazole-2-carboxylate |
2375271-32-0 | 95% | 500mg |
$778.00 | 2024-05-23 | |
Enamine | EN300-7439234-0.25g |
ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate |
2375271-32-0 | 85.0% | 0.25g |
$367.0 | 2025-03-11 | |
Enamine | EN300-7439234-0.5g |
ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate |
2375271-32-0 | 85.0% | 0.5g |
$579.0 | 2025-03-11 |
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate Related Literature
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1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
Additional information on Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate: A Comprehensive Overview
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate (CAS No. 2375271-32-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and applications in drug discovery. The structure of Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate consists of a thiazole ring substituted with an ethoxycarbonyl group at position 2 and an iodomethyl group at position 5. These substituents play a crucial role in determining the compound's chemical properties and biological interactions.
The thiazole ring system is a heterocyclic aromatic compound composed of sulfur and nitrogen atoms. This structure provides a rigid framework that can be easily modified to introduce various functional groups, making thiazoles versatile building blocks in organic synthesis. In the case of Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate, the presence of the ethoxycarbonyl group at position 2 introduces an ester functionality, while the iodomethyl group at position 5 adds a halogen atom, which is known to enhance the compound's reactivity and bioavailability.
Recent studies have highlighted the potential of Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate as a promising candidate in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and antitumor agents. The iodomethyl group has been shown to facilitate key biochemical reactions, such as nucleophilic substitution and cross-coupling reactions, which are essential in drug design.
In terms of synthesis, Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate can be prepared through various routes. One common method involves the reaction of 1,3-thiazole-2-carboxylic acid with ethanol to form the corresponding ester. Subsequent substitution reactions can then introduce the iodomethyl group at position 5. These synthetic pathways are well-documented in the literature and have been optimized for scalability and efficiency.
The physical properties of Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate include a melting point of approximately 100°C and a molecular weight of around 300 g/mol. The compound is soluble in common organic solvents such as dichloromethane and acetonitrile but exhibits limited solubility in water. These properties make it suitable for use in various organic reactions and analytical techniques.
From an applications perspective, Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate has found utility in several areas. In pharmacology, it serves as a valuable intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Additionally, its unique structure makes it an interesting candidate for materials science research, particularly in the development of advanced materials with tailored electronic properties.
Recent advancements in computational chemistry have further enhanced our understanding of Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling researchers to predict its behavior in different chemical environments. These computational tools have also facilitated the design of novel derivatives with improved biological activity.
In conclusion, Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate (CAS No. 2375271-32-0) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure and functional groups make it an attractive target for further research and development across multiple disciplines.
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